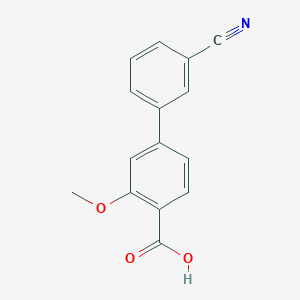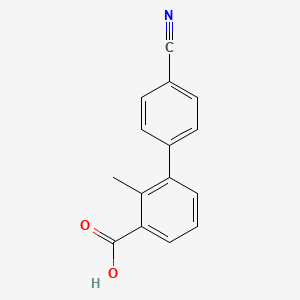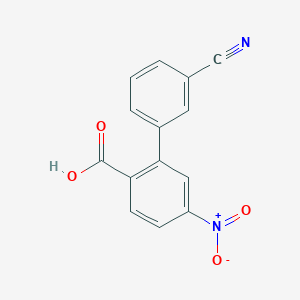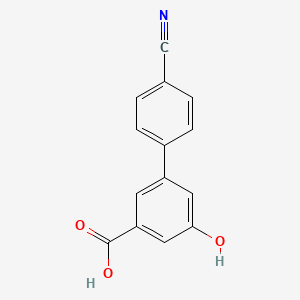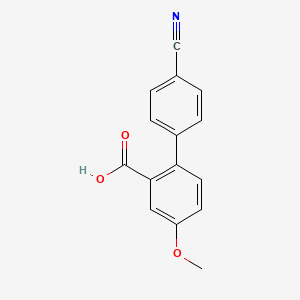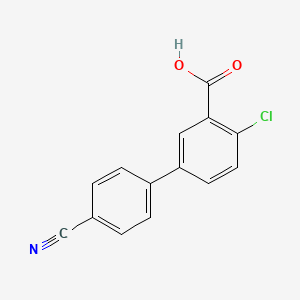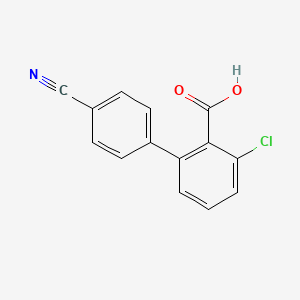
6-Chloro-2-(4-cyanophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(4-cyanophenyl)benzoic acid, 95% (6-C2-4-CPA 95%) is an organic compound with a molecular formula of C13H7ClN2O2. It is a chlorinated phenylbenzoic acid derivative, which is widely used in scientific research. It was first synthesized in the early 1970s and continues to be used in various research applications today. 6-C2-4-CPA 95% is a white crystalline solid, insoluble in water, and soluble in many organic solvents. It is an important reagent in organic synthesis, and has been used in the synthesis of other organic compounds such as pharmaceuticals, dyes, and other chemicals.
作用機序
6-C2-4-CPA 95% has been found to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2). It has been found to inhibit the activity of COX-2 by binding to the enzyme's active site and preventing the formation of prostaglandins. Additionally, it has been found to act as a competitive inhibitor of the enzyme thymidine kinase, which is involved in the synthesis of DNA.
Biochemical and Physiological Effects
6-C2-4-CPA 95% has been found to have various biochemical and physiological effects. It has been found to act as an anti-inflammatory agent, as it inhibits the activity of COX-2 and thus reduces the production of prostaglandins. Additionally, it has been found to act as an antifungal agent, as it inhibits the activity of thymidine kinase and thus prevents the synthesis of DNA. Furthermore, it has been found to act as an antiviral agent, as it inhibits the replication of certain viruses.
実験室実験の利点と制限
6-C2-4-CPA 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. Additionally, it is a stable compound, and can be stored for long periods of time without significant degradation. Furthermore, it has a low toxicity and is relatively safe to handle. However, there are also some limitations to its use. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is sensitive to light, so it must be stored in a dark container.
将来の方向性
There are several potential future directions for the use of 6-C2-4-CPA 95%. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and dyes. Additionally, it could be used in the development of new drugs and treatments for various diseases, such as cancer and HIV. Furthermore, it could be used in the development of new diagnostic techniques, such as fluorescent imaging. Finally, it could be used in the development of new materials, such as nanomaterials and biopolymers.
合成法
6-C2-4-CPA 95% is prepared by the reaction of 4-cyanophenylacetic acid and chloroacetic acid in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate. The reaction proceeds in two steps: first, the 4-cyanophenylacetic acid is converted to the corresponding ester, and then the ester is reacted with chloroacetic acid to yield 6-C2-4-CPA 95%. The reaction is typically carried out at a temperature of 40-50°C and the reaction time is typically 1-2 hours.
科学的研究の応用
6-C2-4-CPA 95% has been widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a substrate for various enzymes, as a ligand for various proteins, and as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and antivirals. Additionally, it has been used in the synthesis of various dyes and other chemicals.
特性
IUPAC Name |
2-chloro-6-(4-cyanophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-12-3-1-2-11(13(12)14(17)18)10-6-4-9(8-16)5-7-10/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPPSFFWEBEHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688827 |
Source


|
| Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-91-1 |
Source


|
| Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


